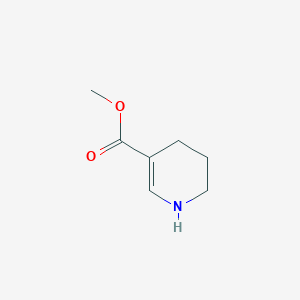

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative with a methyl ester group at position 3. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.09 g/mol . Key properties include a boiling point of 90–92°C (at 0.6 Torr), a predicted density of 1.059 g/cm³, and a pKa of ~9.8 . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing piperidine and alkaloid frameworks.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydropyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOMMMWAZVAKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Domino Reactions

The most widely documented approach involves multi-component domino reactions , which enable the construction of the tetrahydropyridine core in a single pot. A representative protocol combines aldehydes, cyanoacetates, esters of 3-oxocarboxylic acids, and ammonium acetate in methanol under reflux. For instance, Arkat-USA researchers demonstrated that heating equimolar quantities of benzaldehyde, methyl cyanoacetate, methyl 3-oxovalerate, and ammonium acetate in methanol at 65°C for 2 hours yielded polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers . The reaction proceeds via a six-step domino mechanism:

-

Knoevenagel condensation between the aldehyde and cyanoacetate to form an α,β-unsaturated nitrile.

-

Michael addition of the 3-oxocarboxylate ester to the nitrile.

-

Mannich reaction with ammonium acetate to introduce the nitrogen moiety.

-

Cyclization into a 2-hydroxypiperidine intermediate.

-

Dehydration to form 3,4,5,6-tetrahydropyridine.

-

Isomerization over four months to yield the final 1,4,5,6-tetrahydropyridine .

Key advantages include high stereoselectivity (57–84% yields) and the avoidance of isolation intermediates . However, prolonged reaction times for isomerization remain a limitation.

Conventional Thermal Cyclization

Thermal cyclization methods are employed for derivatives of the target compound. For example, alkyl 4-aryl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates can be synthesized by refluxing a mixture of aryl aldehydes, methyl acetoacetate, and ammonium acetate in ethanol. Subsequent thionation using Lawesson’s reagent in toluene at 60–70°C for 4 hours converts the ketone group to a thioketone, yielding analogs like methyl 2-methyl-4-phenyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate . While this method achieves moderate yields (70–82%), it requires stringent temperature control and multi-step purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A study comparing conventional and microwave methods found that irradiating a mixture of oxo-tetrahydropyridine precursors and Lawesson’s reagent in xylene at 250 W for 10 minutes increased yields from 35% (conventional) to 82% . The enhanced efficiency stems from uniform heating and reduced side reactions. This approach is particularly advantageous for high-throughput synthesis, enabling rapid screening of analogs.

Purification and Characterization

Crude products are typically purified via:

-

Filtration : After cooling the reaction mixture to −10°C, precipitates are collected and dried .

-

Column chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent resolves stereoisomers .

-

Recrystallization : Ethanol or ether recrystallization enhances purity, as demonstrated for methyl 2-(4-bromophenyl)-4,6-diphenyl derivatives .

Characterization relies on NMR, IR, and mass spectrometry. For instance, the target compound’s 1H-NMR spectrum in CDCl3 shows distinct signals for the methyl ester (δ 3.17 ppm), tetrahydropyridine protons (δ 4.57–5.55 ppm), and aromatic resonances (δ 7.33–8.46 ppm) .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydropyridine and pyridine derivatives, which can have different biological activities .

Scientific Research Applications

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1). These interactions lead to the inhibition of cell proliferation and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Ester Variants

- Ethyl 1,4,5,6-tetrahydro-3-pyridinecarboxylate (C₈H₁₃NO₂): The ethyl ester analog shares structural similarity but exhibits a marginally higher molecular weight (155.20 g/mol) due to the ethyl group .

Oxo-Substituted Derivatives

- Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (C₉H₁₀F₃NO₃): This derivative features an oxo group at position 6 and a trifluoromethyl substituent at position 2, resulting in a higher molecular weight (237.18 g/mol), melting point (128–130°C), and density (1.351 g/cm³) . The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity, making it useful in fluorinated drug synthesis .

- Methyl (S)-6-oxo-1-(1-phenylethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate :

The oxo group at position 6 and chiral phenylethyl substituent enable stereoselective applications. Its synthesis involves TBDMS-protected intermediates and chromatographic purification .

Aryl-Substituted Derivatives

- 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) :

A neurotoxic compound with a phenyl group at position 4, MPTP is metabolized to MPP+, which inhibits mitochondrial ATP production, causing Parkinsonism . Unlike the target compound, MPTP lacks an ester group, highlighting the critical role of substituents in biological activity .

Functionalized Derivatives

- Methyl 2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate :

This derivative combines a trifluoromethylphenyl group and an oxo substituent, enhancing its utility in medicinal chemistry. Its crystal structure reveals intramolecular hydrogen bonds stabilizing the conformation .

Data Tables

Structural and Crystallographic Analyses

- Crystal Packing : Derivatives like methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate exhibit intramolecular N–H⋯O hydrogen bonds, stabilizing cis-conformations. Crystal structures reveal C–H⋯O and C–H⋯π interactions, forming 3D networks .

- Conformational Stability : Substituents like pyridinylvinyl groups induce torsional strain, affecting reactivity and crystallinity .

Biological Activity

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate (MTHPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MTHPC features a tetrahydropyridine core with a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 155.18 g/mol. The compound is characterized by its capability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of biologically active derivatives.

Research indicates that MTHPC exhibits its biological effects primarily through the inhibition of specific enzymes involved in cell cycle regulation and metabolic pathways. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are crucial for cell proliferation and survival in cancer cells. This inhibition leads to:

- Induction of Apoptosis : MTHPC promotes programmed cell death in malignant cells.

- Antiproliferative Effects : The compound effectively reduces the growth of various cancer cell lines.

Anticancer Properties

MTHPC has demonstrated promising anticancer activity in several studies. For instance:

- In Vitro Studies : MTHPC exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency .

- Mechanistic Insights : The compound's ability to induce apoptosis was linked to the activation of caspases and the disruption of mitochondrial membrane potential.

Antimicrobial Activity

MTHPC has also been investigated for its antimicrobial properties:

- Anti-tubercular Effects : Preliminary studies suggest that MTHPC may possess activity against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent.

- Broad-spectrum Activity : Its derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections.

Research Findings and Case Studies

A summary of key research findings related to MTHPC is presented in the table below:

Comparison with Related Compounds

MTHPC's unique structure allows it to exhibit distinct biological activities when compared to other tetrahydropyridine derivatives:

| Compound Name | Structure Similarities | Key Activities |

|---|---|---|

| Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate | Similar tetrahydropyridine core | Less potent anticancer activity |

| Arecoline | Methyl ester of tetrahydropyridine | Stimulant properties |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Neurotoxic effects in neurological studies | Neurotoxicity |

Q & A

Q. What are the key physicochemical properties of Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate, and how are they experimentally determined?

Answer: The compound’s physicochemical profile is critical for experimental design. Key properties include:

Q. Methodological guidance :

- Purification : Use recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane).

- Characterization : Employ NMR (¹H/¹³C) to confirm ester and tetrahydropyridine moieties. IR spectroscopy can validate carbonyl (C=O) and amine (N-H) groups. Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight .

Q. What synthetic routes are available for preparing this compound?

Answer: Synthesis typically involves esterification or cyclization strategies:

Q. Example protocol :

Condense methyl acrylate with a primary amine to form a Schiff base.

Perform a cyclization step under acidic conditions.

Purify via column chromatography (hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its reactivity and intermolecular interactions?

Answer:

- Conformational analysis : X-ray crystallography reveals that the tetrahydropyridine ring adopts a boat conformation , stabilized by intramolecular N–H···O and C–H···π interactions .

- Reactivity implications : The boat conformation positions the ester group (C=O) in an s-cis arrangement relative to the ring’s C=C bond, enhancing electrophilicity for nucleophilic attacks .

Q. Methodological guidance :

Q. What analytical techniques resolve contradictions in structural assignments of tetrahydropyridine derivatives?

Answer: Discrepancies in isomer identification (e.g., 1,4,5,6- vs. 3,4,5,6-tetrahydropyridine) require multi-technique validation:

Contradiction resolution : For thermodynamically stable isomers (e.g., 1,4,5,6- vs. 3,4,5,6-tetrahydropyridine), use DSC to compare melting points and computational Gibbs free energy calculations .

Q. What safety protocols are recommended for handling this compound?

Answer: While direct toxicity data are limited, structural analogs (e.g., MPTP) exhibit neurotoxicity via mitochondrial disruption . Key precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste disposal : Neutralize with dilute acetic acid before aqueous disposal .

Note : Acute toxicity (e.g., LD₅₀) remains unstudied; assume Tier 1 hazard classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.